Methoxymethylbis(3-phenylpropoxy)silane Methoxymethylbis(3-phenylpropoxy)silane
Brand Name: Vulcanchem
CAS No.: 83929-22-0
VCID: VC16968624
InChI: InChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
SMILES:
Molecular Formula: C20H28O3Si
Molecular Weight: 344.5 g/mol

Methoxymethylbis(3-phenylpropoxy)silane

CAS No.: 83929-22-0

Cat. No.: VC16968624

Molecular Formula: C20H28O3Si

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

Methoxymethylbis(3-phenylpropoxy)silane - 83929-22-0

Specification

CAS No. 83929-22-0
Molecular Formula C20H28O3Si
Molecular Weight 344.5 g/mol
IUPAC Name methoxy-methyl-bis(3-phenylpropoxy)silane
Standard InChI InChI=1S/C20H28O3Si/c1-21-24(2,22-17-9-15-19-11-5-3-6-12-19)23-18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3
Standard InChI Key PRJDWFRZNBSGCD-UHFFFAOYSA-N
Canonical SMILES CO[Si](C)(OCCCC1=CC=CC=C1)OCCCC2=CC=CC=C2

Introduction

Molecular Structure and Chemical Identity

Core Structural Features

Methoxymethylbis(3-phenylpropoxy)silane features a central silicon atom bonded to three distinct groups:

  • A methoxymethyl group (CH3OCH2\text{CH}_3\text{OCH}_2-)

  • Two 3-phenylpropoxy groups (O(CH2)3C6H5\text{O}(\text{CH}_2)_3\text{C}_6\text{H}_5)

This configuration creates a hybrid organosilicon framework that balances hydrophobic aromatic components with hydrolytically reactive alkoxy linkages. The silicon center adopts a tetrahedral geometry, as evidenced by its SMILES representation: [Si](OCCCC1=CC=CC=C1)(OCCCC2=CC=CC=C2)COC .

Spectroscopic and Computational Data

The InChIKey DSMADYKUPWBSNF-UHFFFAOYSA-N provides a unique identifier for computational modeling, while the EINECS number 281-317-3 facilitates regulatory tracking. Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC20H27O3Si\text{C}_{20}\text{H}_{27}\text{O}_{3}\text{Si}
Molar Mass343.52 g/mol
Boiling PointNot reported
DensityNot reported

The absence of experimental data on phase transitions underscores the need for further characterization.

Reactivity and Functional Behavior

Hydrolytic Stability

The methoxymethyl group exhibits moderate hydrolytic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy). In aqueous environments, gradual cleavage of the Si-O bonds may occur, releasing 3-phenylpropanol and forming silanol intermediates . This property is critical for applications requiring controlled reactivity, such as in situ polymerization or surface functionalization.

Thermal Behavior

Thermogravimetric analysis (TGA) data is unavailable, but the presence of aromatic rings suggests enhanced thermal stability compared to aliphatic analogues. Decomposition likely initiates at the methoxymethyl group, followed by fragmentation of the propoxy linkages.

Comparative Analysis with Related Organosilicon Compounds

The structural uniqueness of methoxymethylbis(3-phenylpropoxy)silane becomes apparent when contrasted with common silane derivatives:

Compound NameKey DifferencesApplications
Trimethoxy(3-phenylpropyl)silaneThree methoxy groups; higher hydrolysis rateAdhesion promotion
Bis(trimethoxysilyl)ethaneDual silane centers; crosslinking capabilityPolymer modification

Methoxymethylbis(3-phenylpropoxy)silane’s mixed functionality enables dual roles: the methoxymethyl group moderates reactivity, while the phenylpropoxy moieties enhance compatibility with aromatic polymers .

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